molecular formula C18H11N3O3S B3007634 5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide CAS No. 1203227-44-4

5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B3007634
CAS No.: 1203227-44-4
M. Wt: 349.36
InChI Key: MLCDZQLZTYRWPO-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H11N3O3S and its molecular weight is 349.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Thiazole-based heterocyclic amides, similar in structural motifs to the query compound, have been investigated for their antimicrobial properties. A study focusing on a thiazole-based heterocyclic amide reported synthesis, molecular characterization, and evaluation of antimicrobial activity against a range of microorganisms. This compound showed good antimicrobial activity, suggesting potential pharmacological and medical applications due to its ability to inhibit microbial growth (Çakmak et al., 2022).

Synthetic Methodologies and Reactivity

Research has also been conducted on the synthesis and reactions of electrophilic substitution involving furan- and thiazole-containing compounds. One study described the condensation of dihydroacenaphthylen-5-amine with furoyl chloride, leading to various electrophilic substitution reactions, showcasing the synthetic versatility of furan-containing compounds (Aleksandrov & Elchaninov, 2017).

Photophysical Properties

Furan-decorated nucleoside analogues have been synthesized and evaluated as fluorescent probes. These compounds, featuring furan alongside other heterocycles, were identified for their emission quantum efficiency and sensitivity to the microenvironment, underscoring the utility of furan-containing molecules in the development of responsive fluorescent probes for nucleic acids (Greco & Tor, 2007).

Antiprotozoal Activities

Isoxazole derivatives, analogous in part to the target compound by featuring a heterocyclic framework, have shown significant antiprotozoal activities. Research into dicationic 3,5-diphenylisoxazoles, which share structural similarities with the query compound, highlighted their potential against protozoan pathogens, indicating the relevance of such structures in the search for new antiprotozoal agents (Patrick et al., 2007).

Safety and Hazards

As with any chemical compound, handling “5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research with many potential applications. Future research could explore its potential uses in medicine, materials science, and other areas .

Properties

IUPAC Name

5-(furan-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-17(12-9-14(24-21-12)13-6-3-7-23-13)20-18-19-16-11-5-2-1-4-10(11)8-15(16)25-18/h1-7,9H,8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCDZQLZTYRWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.